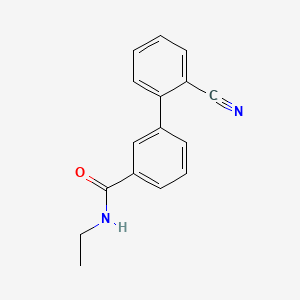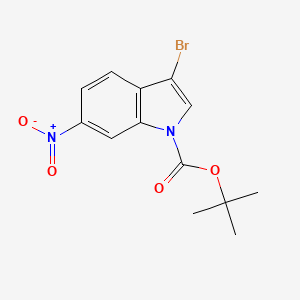
N-Boc-3-bromo-6-nitroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-3-bromo-6-nitroindole is a synthetic organic compound with the molecular formula C13H13BrN2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a nitro group at the 6-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-bromo-6-nitroindole typically involves multiple steps. One common method starts with the nitration of indole to introduce the nitro group at the desired position. This is followed by bromination to add the bromine atom. Finally, the Boc protecting group is introduced to the nitrogen atom of the indole ring. The reaction conditions often involve the use of strong acids, brominating agents, and Boc anhydride under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-3-bromo-6-nitroindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine .
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases.
Reduction: Hydrogen gas, palladium on carbon, metal hydrides.
Deprotection: Trifluoroacetic acid, hydrochloric acid .
Major Products:
- Substituted indoles (e.g., 3-amino-6-nitroindole)
- Reduced indoles (e.g., 3-bromo-6-aminoindole)
- Deprotected indoles (e.g., 3-bromo-6-nitroindole without the Boc group) .
Wissenschaftliche Forschungsanwendungen
N-Boc-3-bromo-6-nitroindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Wirkmechanismus
The mechanism of action of N-Boc-3-bromo-6-nitroindole is primarily related to its chemical reactivity. The bromine
Eigenschaften
CAS-Nummer |
1246471-29-3 |
|---|---|
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3/c1-16(2,3)12-4-6-13(7-5-12)17(15(19)20)10-8-14(18)9-11-17/h4-7H,8-11H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
BQJZGJGSHIBIEP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)O |
Synonyme |
N-Boc-3-bromo-6-nitroindole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
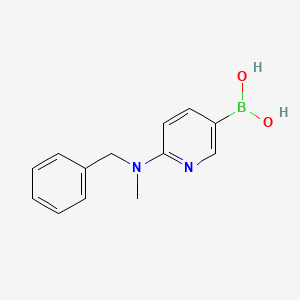
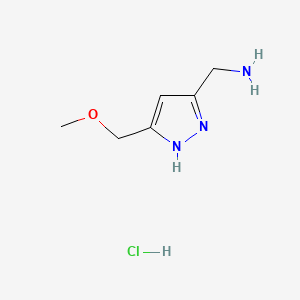
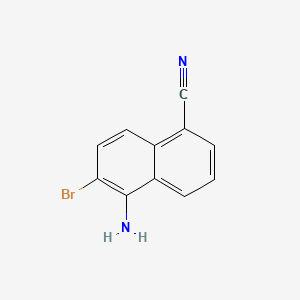
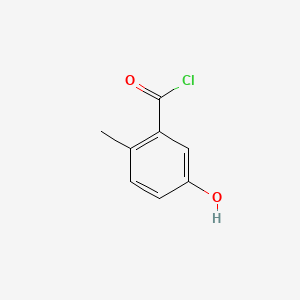
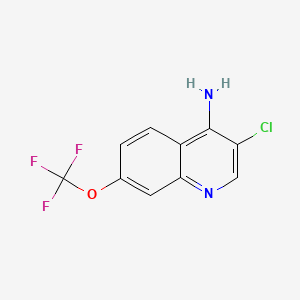
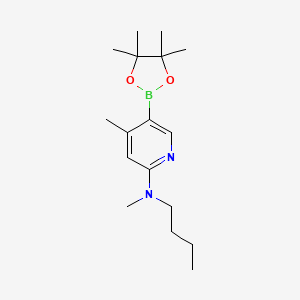
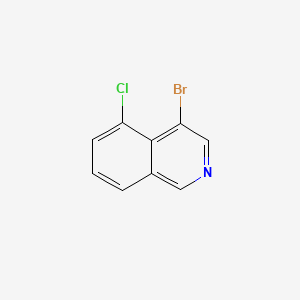
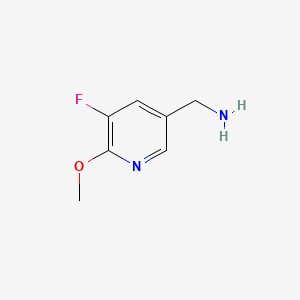
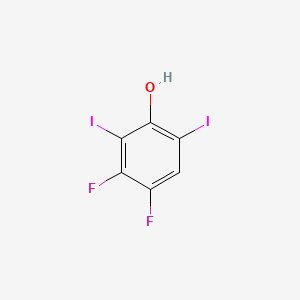
![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/new.no-structure.jpg)
